molecular formula C25H22N2O B2975088 1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol CAS No. 119091-28-0

1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol

Cat. No.: B2975088
CAS No.: 119091-28-0
M. Wt: 366.464
InChI Key: YIHWSRRVVHAGEH-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is a synthetic carbazole derivative of interest in neuroscience and medicinal chemistry research. This compound is part of a class of chemicals studied for their potential neuroprotective properties. Research indicates that related compounds demonstrate activity in experimental models of neurodegeneration, showing potential in protecting against neuron death and axonal degeneration . The core carbazole structure is a planar, nitrogen-containing heterocyclic aromatic compound, which serves as a key scaffold for various bioactive molecules . With a molecular formula of C25H22N2O and a molecular weight of 366.46 g/mol, this compound is supplied as a dry powder . Its profile includes key physicochemical properties such as a calculated LogP of 6.287, two hydrogen bond donors, one hydrogen bond acceptor, and a polar surface area of 37 Ų . Researchers are exploring its potential application in studying traumatic brain injury (TBI), chronic neurodegenerative diseases, and other conditions involving neuronal damage . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. The buyer is responsible for verifying the identity, purity, and suitability of the product for their intended application.

Properties

IUPAC Name

1-carbazol-9-yl-3-(naphthalen-1-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c28-19(16-26-23-13-7-9-18-8-1-2-10-20(18)23)17-27-24-14-5-3-11-21(24)22-12-4-6-15-25(22)27/h1-15,19,26,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHWSRRVVHAGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a carbazole moiety and an amino alcohol functional group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective properties, potential therapeutic applications, and relevant research findings.

The molecular formula of 1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is C25H22N2O, with a molecular weight of approximately 366.464 g/mol. The compound's structure includes a carbazole core that is known for its photophysical properties and biological significance.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to carbazole derivatives. Specifically, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol has been shown to exhibit significant neuroprotective properties. Research indicates that it reduces axonal degeneration and neuronal cell death associated with neurodegenerative diseases. The mechanism involves modulation of cellular pathways that protect against oxidative stress and inflammation.

The proposed mechanism of action for neuroprotective activity includes:

  • Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses.
  • Anti-inflammatory Effects : It could inhibit inflammatory pathways that contribute to neuronal damage.

Case Studies

  • Neuroprotection in Experimental Models : In animal models of neurodegeneration, administration of carbazole derivatives demonstrated reduced levels of biomarkers associated with neuronal damage. This suggests a protective effect against conditions such as Alzheimer's disease and Parkinson's disease.
  • Molecular Docking Studies : Computational studies have shown that 1-(9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol interacts favorably with key proteins involved in neurodegeneration, indicating potential for drug development targeting these pathways.

Data Tables

PropertyValue
Molecular FormulaC25H22N2O
Molecular Weight366.464 g/mol
PurityTypically ≥95%
Potential ApplicationsNeuroprotection, Drug Design

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromo (8a) and chloro (10) substituents on carbazole improve inhibitory potency, likely due to enhanced electron-withdrawing effects and target interaction .
  • Aromatic Bulk: The naphthalen-1-ylamino group in the target compound may offer superior π-π interactions compared to smaller substituents like benzylamino (35) or phenethylamino (8).
  • Polar Groups : Methoxy groups (e.g., in Carvedilol analogs) enhance solubility and receptor binding, critical for cardiovascular applications .

Pharmacological and Biochemical Profiles

  • Dynamin Inhibition : Compounds 35 and 43 (IC₅₀ ~1 μM) demonstrate that small aromatic substituents (e.g., methylbenzyl) are optimal for dynamin GTPase inhibition .
  • Endocytosis Inhibition : Dibromo-substituted analogs (8a, 8b) show enhanced activity, suggesting halogenation amplifies membrane interaction .
  • Adrenoceptor Binding: Methoxyphenoxy-substituted derivatives (Carvedilol analogs) exhibit α₁/β₁-adrenoceptor affinity, highlighting the importance of ether linkages .

Target Compound Hypothesis: The naphthalen-1-ylamino group may confer unique selectivity for targets requiring extended aromatic interactions, such as kinase or GPCR receptors.

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